REACTION_CXSMILES
|
B([O-])([O-])O[C:3]1[CH:8]=[CH:7][C:6]([O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][CH2:15][CH3:16])=[CH:5][CH:4]=1.Br[C:20]1[CH:21]=[CH:22][C:23]2[N:29]([CH2:30][CH2:31][CH3:32])[CH2:28][CH2:27][C:26]([C:33]([NH:35][C:36]3[CH:41]=[CH:40][C:39]([CH2:42][N:43]([CH3:50])[CH:44]4[CH2:49][CH2:48][O:47][CH2:46][CH2:45]4)=[CH:38][CH:37]=3)=[O:34])=[CH:25][C:24]=2[CH:51]=1.C(=O)([O-])[O-].[K+].[K+]>O.C(O)C.C1(C)C=CC=CC=1.C(OCC)(=O)C.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:13]([O:12][CH2:11][CH2:10][O:9][C:6]1[CH:7]=[CH:8][C:3]([C:20]2[CH:21]=[CH:22][C:23]3[N:29]([CH2:30][CH2:31][CH3:32])[CH2:28][CH2:27][C:26]([C:33]([NH:35][C:36]4[CH:37]=[CH:38][C:39]([CH2:42][N:43]([CH3:50])[CH:44]5[CH2:45][CH2:46][O:47][CH2:48][CH2:49]5)=[CH:40][CH:41]=4)=[O:34])=[CH:25][C:24]=3[CH:51]=2)=[CH:4][CH:5]=1)[CH2:14][CH2:15][CH3:16] |f:2.3.4,5.6.7,^1:78,80,99,118|
|
Name
|
4-(2-butoxyethoxy)phenyl borate
|
Quantity
|
519 mg
|
Type
|
reactant
|
Smiles
|
B(OC1=CC=C(C=C1)OCCOCCCC)([O-])[O-]
|
Name
|
7-bromo-1-propyl-N-[4-[[N-methyl-N-(tetrahydro-2H-pyran-4-yl)amino]methyl]phenyl]-2,3-dihydro-1H-1-benzazepine-4-carboxamide
|
Quantity
|
745 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C=C(CCN2CCC)C(=O)NC2=CC=C(C=C2)CN(C2CCOCC2)C)C1
|
Name
|
|
Quantity
|
482 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
water ethanol toluene
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
O.C(C)O.C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
67 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under argon atmosphere at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed under argon atmosphere for 10 hours
|
Duration
|
10 h
|
Type
|
WASH
|
Details
|
washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified with silica gel column chromatography (35 g, ethyl acetate→ethyl acetate:ethanol=10:1)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate-IPE
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCOC1=CC=C(C=C1)C=1C=CC2=C(C=C(CCN2CCC)C(=O)NC2=CC=C(C=C2)CN(C2CCOCC2)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 453 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |